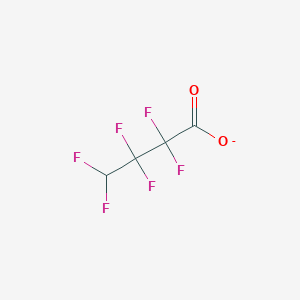

2,2,3,3,4,4-Hexafluorobutanoate

Beschreibung

Eigenschaften

Molekularformel |

C4HF6O2- |

|---|---|

Molekulargewicht |

195.04g/mol |

IUPAC-Name |

2,2,3,3,4,4-hexafluorobutanoate |

InChI |

InChI=1S/C4H2F6O2/c5-1(6)3(7,8)4(9,10)2(11)12/h1H,(H,11,12)/p-1 |

InChI-Schlüssel |

ACPUHIQZFSBBGQ-UHFFFAOYSA-M |

SMILES |

C(C(C(C(=O)[O-])(F)F)(F)F)(F)F |

Kanonische SMILES |

C(C(C(C(=O)[O-])(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,2,3,3,4,4-hexafluorobutanoate with structurally related fluorinated compounds:

Thermal and Solubility Profiles

- Hexafluorobutanol has a boiling point of 114–116°C, making it suitable for high-temperature reactions .

- Hexafluoro-1,5-pentanediol is a solid (m.p. 78–81°C) with dual solubility in water and organic solvents, unlike the liquid hexafluorobutanoate derivatives .

Research Findings and Industrial Relevance

- Biochemical Studies: Deuterated analogs of hexafluorobutanoate (e.g., [2H₆]GHB) are pivotal in tracing metabolic pathways of hydroxybutyric acids .

- Material Science : Fluorinated diols and anhydrides are used in aerospace and electronics for heat-resistant polymers .

- Safety Considerations : PFMOBA’s classification as a UN3265 corrosive liquid underscores the need for careful handling in industrial settings .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,3,3,4,4-hexafluorobutanoate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated esters like this compound typically involves fluorination of precursor compounds (e.g., diols or carboxylic acids) using agents such as sulfur tetrafluoride (SF₄) or Deoxo-Fluor. Key parameters include:

- Temperature : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reactivity by stabilizing intermediates .

- Catalysts : Lewis acids like BF₃·Et₂O can accelerate fluorination .

Example: Methyl this compound (C₅H₄F₆O₂) is synthesized via esterification of hexafluorobutanoic acid with methanol under acidic catalysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (e.g., δ −70 to −120 ppm for CF₂/CF₃ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₅H₅F₆O₂: calc. 227.01) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in fluorinated diols .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : Fluorinated esters are moisture-sensitive. Best practices include:

- Storage : Inert atmosphere (argon) at −20°C in sealed glass vials.

- Handling : Use anhydrous solvents and gloveboxes for air-sensitive reactions.

- Decomposition Monitoring : Regular GC-MS or TLC checks for hydrolysis byproducts (e.g., hexafluorobutanoic acid) .

Advanced Research Questions

Q. How do fluorination patterns in this compound influence its reactivity in polymerization or cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance electrophilicity, enabling applications in:

- Radical Polymerization : Fluorinated acrylates (e.g., HFPM in ) show high thermal stability (degradation >250°C) and low surface energy.

- Suzuki-Miyaura Coupling : Fluorinated esters act as directing groups, though steric hindrance from CF₃ may require tailored catalysts .

Comparative Data :

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| Thermal Stability (°C) | >200 | ~150 |

| Dielectric Constant | 2.1–2.5 | 3.0–3.5 |

| Hydrolytic Sensitivity | High | Moderate |

Q. What strategies resolve contradictions in reported biological activities of fluorinated esters like this compound?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

- Impurity Profiles : Trace fluorinated byproducts (e.g., perfluoroalkyl acids) may confound assays. Use HPLC-UV/HRMS for purity validation .

- Assay Conditions : Fluorinated compounds may interact with serum proteins (e.g., albumin), altering bioavailability. Include controls with fluorocarbon-free media .

Example: Hypoxia-selective cytotoxicity (IC₅₀ <10 µM) reported for fluorinated acrylates requires validation under standardized O₂ levels .

Q. How can computational modeling predict the solvation and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.